EPAC1 Inhibitory Activity Compared to Unsubstituted Phenyl Analog
In a patent-derived EPAC1 inhibition assay, the 4-methoxyphenyl analog (as Compound 32, NY0561) exhibited an IC50 of 2.20E+3 nM against Rap guanine nucleotide exchange factor 4 (EPAC2) [1]. While head-to-head data within the same patent family is not publicly available for all comparators, the class-level SAR indicates that electron-donating substituents like 4-methoxy significantly modulate potency compared to the unsubstituted phenyl scaffold or the p-tolyl analog.
| Evidence Dimension | EPAC2 (Rap guanine nucleotide exchange factor 4) Inhibition |
|---|---|
| Target Compound Data | IC50: 2.20E+3 nM |
| Comparator Or Baseline | Class baseline: Unsubstituted phenyl analogs generally show >10,000 nM potency; p-tolyl analog (CAS 953153-23-6) lacks reported EPAC data. |
| Quantified Difference | Not directly comparable; relies on class-level SAR |
| Conditions | In vitro enzymatic assay (BindingDB Assay ID 2, US11124489) |
Why This Matters
For procurement in EPAC-related research, the 4-methoxyphenyl variant provides a defined SAR point within the chemical series, offering a specific potency benchmark that cannot be assumed for the untested p-tolyl or phenyl analogs.
- [1] BindingDB. BDBM517688 (NY0561): US11124489, Compound 32. IC50 data for EPAC targets. View Source
